

Application Note: Solvent Systems for CAS 574-25-4 (Rhamnetin)

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Compound of Interest

Compound Name: (5-Fluoro-2-thienyl)acetic acid

CAS No.: 1378843-23-2

Cat. No.: B2496440

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Abstract

This guide provides a technical framework for solvent selection involving CAS 574-25-4 (Rhamnetin; 7-Methoxyquercetin). Rhamnetin presents a specific "solubility-stability paradox" typical of O-methylated flavonoids: it is lipophilic enough to resist pure aqueous solubilization but possesses oxidation-prone catechol moieties that degrade rapidly in alkaline or aerated protic solvents. This document details protocols for anhydrous synthesis, hydro-alcoholic extraction, and biocompatible stock preparation, supported by physicochemical data and decision-making logic.

Physicochemical Basis of Solvent Selection

Rhamnetin differs from its parent compound, Quercetin, by a single methyl group at the 7-position.[1] This O-methylation reduces its polarity slightly but significantly alters its solvation shell requirements compared to fully hydroxylated flavonoids.

Key Properties Table

Property	Value	Implication for Solvent Selection
Chemical Name	Rhamnetin (7-Methoxyquercetin)	CAS: 574-25-4
Molecular Weight	316.26 g/mol	Moderate size; diffusion is not the rate-limiting step.
LogP (Octanol/Water)	-2.58 (Predicted)	Lipophilic. Poor water solubility (<0.1 mg/mL). Requires organic co-solvents.
pKa (Acidic)	-6.15 (7-OH blocked); -7.1 (3-OH)	CRITICAL: At pH > 7.0, deprotonation occurs, accelerating autoxidation. Avoid basic solvents without inert gas protection.
H-Bond Donors	4	Requires polar aprotic solvents (DMSO, DMF) to disrupt crystal lattice energy.
λ_{\max}	255 nm, 372 nm	Solvents must be UV-transparent in this range for in-process monitoring (e.g., Acetonitrile, Methanol).

Reaction-Specific Solvent Strategies

Scenario A: Chemical Synthesis & Derivatization

Goal: Alkylation, Glycosylation, or Acylation.

For synthetic modifications, water must be strictly excluded to prevent hydrolysis of reagents (e.g., acyl chlorides) and to suppress ionization of the phenolic protons which leads to side reactions.

- Primary Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide).

- Mechanism:[2][3] High dielectric constants () stabilize the polar transition states of S_N2 reactions while dissolving the flavonoid at high concentrations (>50 mg/mL).
- Secondary Solvent:Acetone.
 - Use Case: Williamson ether synthesis using . Acetone allows for easy workup via evaporation, unlike high-boiling DMF.
- Forbidden Solvents:
 - Diethyl Ether:[4] Insufficient solubility.[5]
 - Alkaline Water: Causes rapid decomposition of the B-ring catechol system.

Scenario B: Extraction & Purification

Goal: Isolating Rhamnetin from plant matrices (e.g., Rhamnus species) or crude synthetic mixtures.

- Primary Solvent:Ethanol/Water (70:30 v/v) or Methanol/Water (80:20 v/v).
 - Mechanism:[2][3] The "Swelling Effect." [4] Water swells the plant matrix/cellulose, while the alcohol disrupts the hydrogen bonding of the flavonoid to the cell wall.
 - Optimization: Acidification with 0.1% Formic Acid prevents ionization, keeping Rhamnetin in its neutral, more lipophilic form, which improves recovery on C18 columns.

Scenario C: Biological Assays (In Vitro/In Vivo)

Goal: Delivering Rhamnetin to cells without precipitation or solvent toxicity.

- Stock Solvent:DMSO (100%).
 - Solubility Limit: ~20 mg/mL.[6]
- Diluent: Phosphate Buffered Saline (PBS) or Culture Media.

- Constraint: Final DMSO concentration must be $< 0.1\%$ (v/v) to avoid cytotoxicity.
- Risk:[1][6] "Crash-out" precipitation occurs immediately upon dilution if the concentration exceeds the thermodynamic solubility limit in water ($\sim 10 \mu\text{M}$).

Detailed Protocols

Protocol A: Preparation of Stable Assay Stocks

Prevents the common error of "micro-precipitation" which leads to false negatives in drug screening.

- Weighing: Weigh 5.0 mg of Rhamnetin (CAS 574-25-4) into a sterile, amber glass vial (light sensitive).
- Primary Solubilization: Add 250 μL of anhydrous DMSO (Grade: Cell Culture Tested).
 - Target Conc: 20 mg/mL.
- Energy Input: Vortex for 30 seconds. If visible particulates remain, sonicate in a water bath at 35°C for 5 minutes.
 - Note: Do not exceed 40°C to avoid thermal degradation.
- Quality Check: Inspect against a dark background. The solution must be a clear, bright yellow liquid. Turbidity indicates incomplete solvation.
- Storage: Aliquot into 20 μL volumes in PCR tubes. Store at -20°C . Do not freeze-thaw more than 3 times.

Protocol B: Biphasic Extraction for Purification

Suitable for isolating Rhamnetin from crude reaction mixtures or plant extracts.

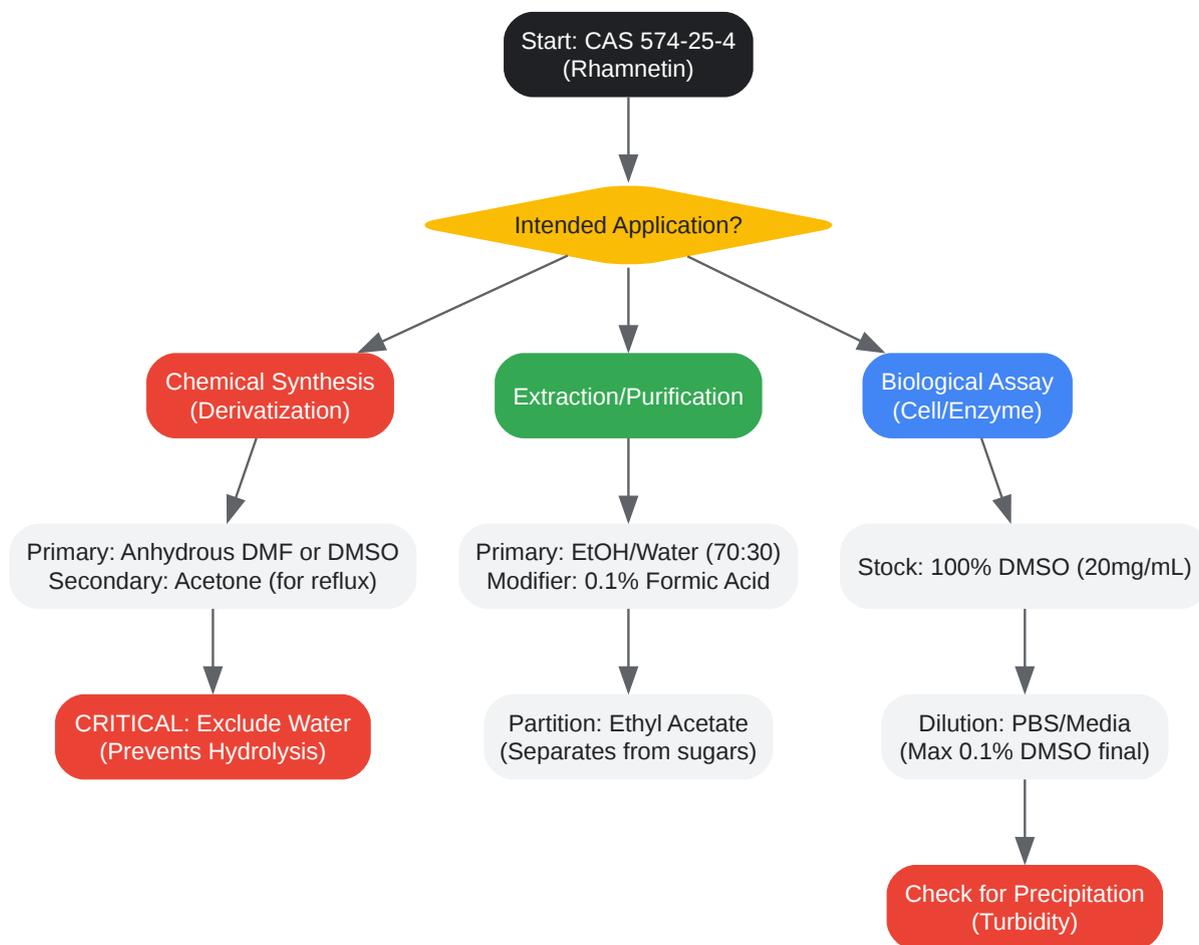
- Dissolution: Suspend crude solid (1 g) in 10 mL Methanol (80%). Sonicate for 15 mins.
- Filtration: Filter through a $0.45 \mu\text{m}$ PTFE membrane to remove insoluble debris.
- Liquid-Liquid Partition:

- Transfer filtrate to a separatory funnel.
- Add 10 mL Hexane. Shake and vent.
- Mechanism:[2][3] Hexane removes chlorophylls and non-polar lipids. Rhamnetin remains in the Methanol/Water layer.
- Discard the upper Hexane layer.
- Enrichment:
 - Add 10 mL Ethyl Acetate to the Methanol/Water layer.
 - Shake vigorously.
 - Mechanism:[2][3] Rhamnetin partitions into the Ethyl Acetate (upper layer) due to its moderate lipophilicity, leaving highly polar glycosides and sugars in the aqueous layer.
- Drying: Collect the Ethyl Acetate layer, dry over anhydrous
, and evaporate under reduced pressure at 40°C.

Visualizations & Logic Flows

Diagram 1: Solvent Decision Tree

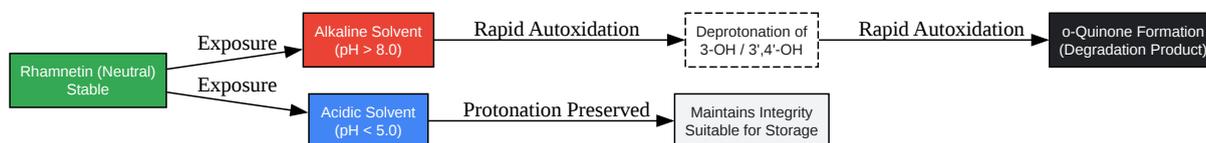
Caption: Logical flow for selecting the optimal solvent system based on the intended experimental application of Rhamnetin.



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Diagram 2: Stability & Degradation Pathways

Caption: Impact of pH and solvent choice on the chemical stability of the Rhamnetin catechol moiety.



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Troubleshooting Guide

Observation	Root Cause	Corrective Action
Solution turns brown/black	Oxidation of the catechol B-ring due to alkaline pH or air exposure.	Use degassed solvents; add 0.1% Ascorbic Acid as an antioxidant; ensure pH < 7.0.
Precipitation upon dilution	"Crash-out" effect; final concentration exceeds aqueous solubility limit.	Sonicate the dilution; warm to 37°C; reduce final concentration; use a carrier (e.g., Cyclodextrin).
Low recovery in extraction	pH was too high (ionized form stays in water) or solvent was too non-polar (Hexane).	Acidify aqueous phase to pH 3-4 before Ethyl Acetate partition.

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